![molecular formula C16H21N5O B2386198 N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide CAS No. 1311766-72-9](/img/structure/B2386198.png)
N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide, commonly known as CPP-ACP, is a bioactive peptide that has been widely studied for its potential applications in the fields of dentistry and medicine.
作用机制
The mechanism of action of CPP-ACP is not fully understood, but it is believed to work by promoting the remineralization of tooth enamel and inhibiting the growth of cariogenic bacteria. In addition, CPP-ACP has been shown to interact with various proteins and enzymes in the body, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
CPP-ACP has been shown to have a number of biochemical and physiological effects, including the promotion of mineral deposition in tooth enamel, the inhibition of bacterial growth, and the modulation of immune responses. In addition, CPP-ACP has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of using CPP-ACP in lab experiments is its ability to promote mineral deposition in tooth enamel, which can be easily measured using various analytical techniques. However, one of the main limitations of using CPP-ACP is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.
未来方向
There are many potential future directions for research on CPP-ACP, including the development of new drugs for the treatment of dental caries, cancer, and viral infections. In addition, future research could focus on elucidating the mechanism of action of CPP-ACP and identifying new targets for its therapeutic effects. Finally, future research could also explore the potential of CPP-ACP for use in other fields, such as agriculture and environmental science.
合成方法
CPP-ACP is synthesized through a multi-step process that involves the reaction of 1-cyanocyclohexylamine with 2-(5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl)acetic acid. The resulting product is then purified and characterized using various analytical techniques, such as high-performance liquid chromatography and mass spectrometry.
科学研究应用
CPP-ACP has been extensively studied for its potential applications in the fields of dentistry and medicine. In dentistry, CPP-ACP is used as a remineralizing agent to prevent and treat dental caries. In medicine, CPP-ACP has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs.
属性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c17-11-16(5-2-1-3-6-16)20-15(22)10-21-7-4-13-8-18-12-19-14(13)9-21/h8,12H,1-7,9-10H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXBIUIAGVYPHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CCC3=CN=CN=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

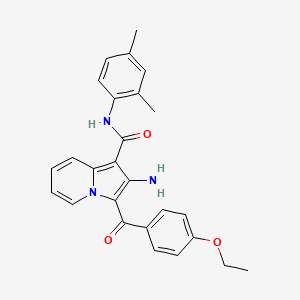

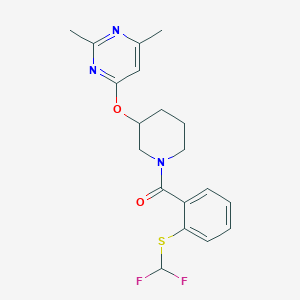
![(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2386119.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386121.png)
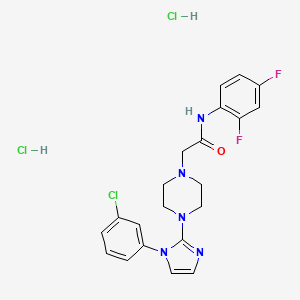
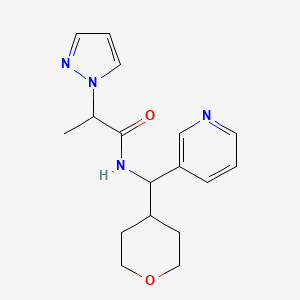
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2386126.png)
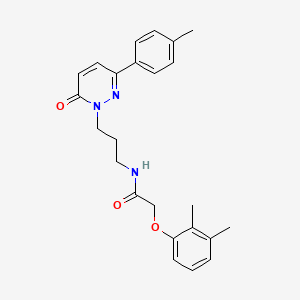
![N,N-dimethyl-2-[2-(1-quinolin-4-ylpiperidin-3-yl)-1H-imidazol-1-yl]ethanamine](/img/structure/B2386128.png)
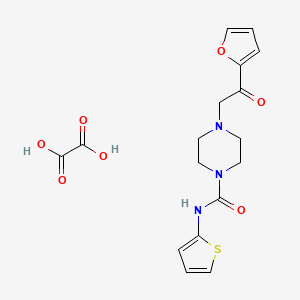
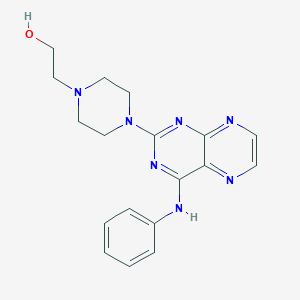
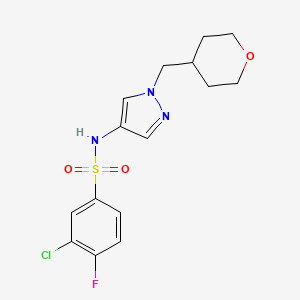
![1-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine](/img/structure/B2386135.png)